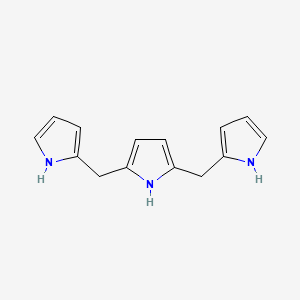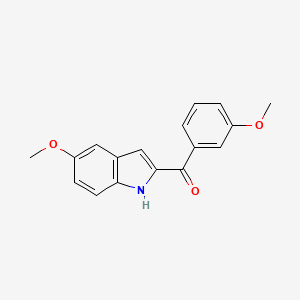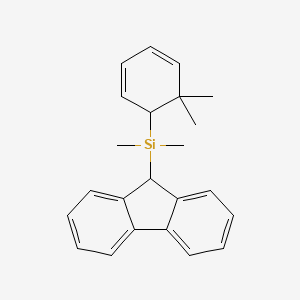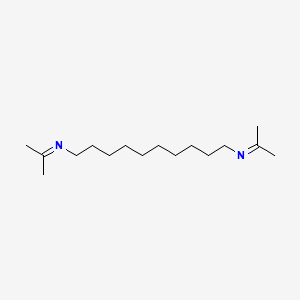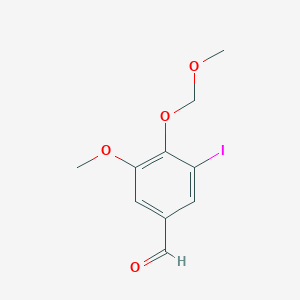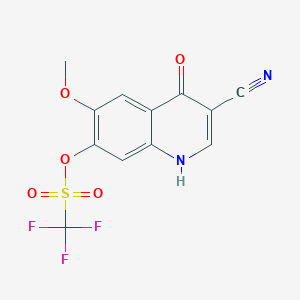
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is a peptide composed of seven amino acids: lysine, leucine, threonine, phenylalanine, glycine, lysine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, protected at the N-terminus and side chains, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can undergo various chemical reactions, including:
Oxidation: The threonine and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other residues through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine has several scientific research applications, including:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
Mecanismo De Acción
The mechanism of action of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific application and biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysyl-L-isoleucylglycyl-L-alpha-glutamyl-L-histidyl-L-threonyl-L-prolyl-L-seryl-L-alanyl-L-leucyl-L-alanyl-L-isoleucyl-L-methionyl-L-alpha-glutamyl-L-asparaginyl-L-alanine: Another peptide with a different sequence and potential biological activities.
L-Alanyl-L-leucyl-L-lysyl-L-arginyl-L-glutaminylglycyl-L-arginyl-L-threonyl-L-leucyl-L-tyrosylglycyl-L-phenylalanylglycyl-: A peptide with a similar length but different amino acid composition.
Uniqueness
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Propiedades
Número CAS |
183802-44-0 |
|---|---|
Fórmula molecular |
C35H59N9O9 |
Peso molecular |
749.9 g/mol |
Nombre IUPAC |
2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C35H59N9O9/c1-21(2)17-26(42-31(49)24(38)13-7-9-15-36)34(52)44-30(22(3)45)35(53)43-27(18-23-11-5-4-6-12-23)33(51)39-19-28(46)41-25(14-8-10-16-37)32(50)40-20-29(47)48/h4-6,11-12,21-22,24-27,30,45H,7-10,13-20,36-38H2,1-3H3,(H,39,51)(H,40,50)(H,41,46)(H,42,49)(H,43,53)(H,44,52)(H,47,48)/t22-,24+,25+,26+,27+,30+/m1/s1 |
Clave InChI |
HRSZYQGYLAJYJF-CCSCBQILSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



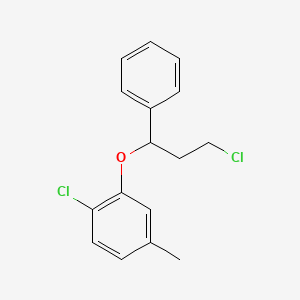
![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)

![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
